(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,18S,19S)-5',7,9,13-tetramethyl-19-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-one
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Overview
Description
The compound (1R,2S,4S,5’S,6R,7S,8R,9S,12S,13R,18S,19S)-5’,7,9,13-tetramethyl-19-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2’-oxane]-16-one is a complex organic molecule with a unique spirocyclic structure. This compound is notable for its multiple stereocenters and intricate molecular architecture, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The synthetic route typically starts with the formation of the spirocyclic core, followed by the introduction of the oxane and oxapentacyclo moieties. Key steps include:
Formation of the Spirocyclic Core: This step often involves cyclization reactions under acidic or basic conditions.
Introduction of the Oxane Ring: This can be achieved through glycosylation reactions using appropriate glycosyl donors and acceptors.
Functional Group Modifications: Various functional groups are introduced or modified using reagents such as oxidizing agents, reducing agents, and protecting groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes:
Batch Processing: Small-scale production using batch reactors.
Continuous Flow Chemistry: Large-scale production using continuous flow reactors to improve efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction Pathways: Affecting intracellular signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
Chlorogenin: A triterpenoid with a similar spirocyclic structure.
Pennogenin: Another spirocyclic compound with comparable stereochemistry.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its complex structure makes it a valuable subject for research in various scientific disciplines.
Properties
Molecular Formula |
C33H52O8 |
---|---|
Molecular Weight |
576.8 g/mol |
IUPAC Name |
(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,18S,19S)-5',7,9,13-tetramethyl-19-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-one |
InChI |
InChI=1S/C33H52O8/c1-16-6-11-33(38-15-16)17(2)26-25(41-33)14-22-20-13-24(40-30-29(37)28(36)27(35)18(3)39-30)23-12-19(34)7-9-31(23,4)21(20)8-10-32(22,26)5/h16-18,20-30,35-37H,6-15H2,1-5H3/t16-,17-,18+,20+,21-,22-,23+,24-,25-,26-,27+,28-,29+,30-,31+,32-,33+/m0/s1 |
InChI Key |
SNQSUOCXDNPQFU-KJPDCRPOSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4C[C@@H]([C@@H]6[C@@]5(CCC(=O)C6)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C)O)O)O)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CCC(=O)C6)C)OC7C(C(C(C(O7)C)O)O)O)C)C)OC1 |
Origin of Product |
United States |
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